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Compound Name: N-(3-Methylphenyl)anthranilic acid

Cat. No.: B108422 Get Quote

N-(3-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, is a compelling ligand in

the field of coordination chemistry. Its structure, featuring a carboxylic acid group and a

secondary amine nitrogen held in a favorable ortho position on a benzene ring, allows it to act

as a potent chelating agent for a wide array of metal ions. This bidentate N,O-donor ligand

forms stable complexes with transition metals, leading to compounds with diverse geometries

and interesting physicochemical properties.[1]

The parent compound, anthranilic acid, and its derivatives are precursors to numerous

pharmaceuticals, including anti-inflammatory drugs, diuretics, and anticoagulants.[2][3][4]

When complexed with metal ions, the biological and chemical properties of these ligands can

be significantly enhanced.[5][6] Metal complexes of anthranilic acid derivatives have shown

promise as catalysts, antipathogenic agents, photoluminescent materials, and enzyme

inhibitors.[7][8][9] The introduction of the 3-methylphenyl group modifies the steric and

electronic properties of the ligand, influencing the structure, stability, and reactivity of its metal

complexes, making it a target of interest for creating novel materials and therapeutic agents.

This guide provides a comprehensive overview of N-(3-methylphenyl)anthranilic acid, from

its synthesis and characterization to its application in forming metal complexes with potential

utility in catalysis and drug development.

Part 1: Synthesis and Characterization of the Ligand
The synthesis of N-aryl anthranilic acids is typically achieved through cross-coupling reactions.

The following protocol details a common method, the Ullmann condensation, which involves
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the coupling of an amine with a halide.

Protocol 1: Synthesis of N-(3-Methylphenyl)anthranilic
acid
This protocol describes the synthesis via an Ullmann-type reaction between 2-chlorobenzoic

acid and 3-methylaniline.

Materials:

2-Chlorobenzoic acid

3-Methylaniline (m-toluidine)

Anhydrous potassium carbonate (K₂CO₃)

Copper(I) iodide (CuI) or Copper powder as a catalyst

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent

Hydrochloric acid (HCl), concentrated and dilute solutions

Ethanol or Acetone-water mixture for recrystallization

Standard reflux apparatus, magnetic stirrer with heating, filtration equipment

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-chlorobenzoic acid (1 equiv.), 3-methylaniline (1.2 equiv.), and anhydrous

potassium carbonate (2 equiv.).

Solvent and Catalyst Addition: Add a catalytic amount of copper(I) iodide (~5 mol%) and the

solvent (DMF or NMP) to the flask. The solvent volume should be sufficient to create a

stirrable slurry.

Reaction: Heat the mixture to reflux (typically 140-160 °C) with vigorous stirring. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The
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reaction is typically complete within 6-12 hours.

Rationale: The high temperature is necessary to overcome the activation energy of the C-

N bond formation. Potassium carbonate acts as a base to neutralize the HCl formed

during the reaction and to deprotonate the carboxylic acid, facilitating the reaction. The

copper catalyst is essential for this type of cross-coupling.

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into a large volume of water and stir.

Acidification: Acidify the aqueous solution by slowly adding concentrated HCl until the pH is

approximately 2-3. This protonates the carboxylate group, causing the product to precipitate.

Rationale: The product exists as a carboxylate salt in the basic reaction mixture.

Acidification is required to precipitate the neutral N-(3-methylphenyl)anthranilic acid,

which is poorly soluble in acidic water.

Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with

water to remove inorganic salts and residual solvent.

Purification: Recrystallize the crude product from a suitable solvent system, such as an

ethanol-water or acetone-water mixture, to obtain pure N-(3-methylphenyl)anthranilic acid.

[10] Dry the purified product under vacuum.

Characterization of the Ligand
To confirm the identity and purity of the synthesized N-(3-methylphenyl)anthranilic acid (CAS

16524-22-4), the following characterization techniques are essential.

Property Typical Value Reference

Melting Point 142-144 °C [11]

Solubility
Soluble in DMSO, sparingly

soluble in water
[11]

Boiling Point ~391.6 °C (Predicted) [11]

Density ~1.233 g/cm³ (Predicted) [11]
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FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch

(around 3300 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and a

sharp C=O stretch (around 1680 cm⁻¹).

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic

protons on both phenyl rings, a singlet for the methyl group protons, and signals for the N-H

and O-H protons (which may be broad and can be exchanged with D₂O).

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the calculated molecular weight of the compound (C₁₄H₁₃NO₂, MW: 227.26 g/mol ).

Part 2: Coordination Chemistry and Synthesis of
Metal Complexes
The deprotonated form of N-(3-methylphenyl)anthranilic acid readily coordinates with a

variety of transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable complexes.[1]

The coordination typically occurs in a bidentate fashion through the nitrogen of the amino group

and one of the oxygen atoms of the deprotonated carboxylate group.[1][12]

Protocol 2: General Synthesis of a Metal(II) Complex
This protocol provides a general method for synthesizing metal complexes of N-(3-
methylphenyl)anthranilic acid. A 1:2 metal-to-ligand stoichiometry is common.[7][9]

Materials:

N-(3-Methylphenyl)anthranilic acid (the ligand)

A metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

Ethanol or Methanol

A base such as sodium hydroxide (NaOH) or triethylamine (TEA)

Standard reflux or stirring apparatus

Procedure:
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Ligand Solution: Dissolve the N-(3-methylphenyl)anthranilic acid ligand (2 mmol) in

ethanol (20-30 mL) in a round-bottom flask. Gentle heating may be required.

Deprotonation: Add a stoichiometric amount of a base, such as ethanolic NaOH solution (2

mmol), to the ligand solution. Stir for 15-20 minutes. This step deprotonates the carboxylic

acid group, making the ligand ready for coordination.

Rationale: Deprotonation of the carboxylic acid is crucial for it to act as an effective

coordinating group. The resulting carboxylate is a much stronger ligand than the neutral

carboxylic acid.

Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum

amount of ethanol. Add this metal salt solution dropwise to the stirring ligand solution.[1]

Complex Formation: A precipitate of the metal complex usually forms immediately or upon

stirring. The mixture can be refluxed for 2-4 hours to ensure the completion of the reaction.[1]

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by

vacuum filtration.

Washing and Drying: Wash the solid complex several times with ethanol and then with a

non-coordinating solvent like diethyl ether to remove any unreacted starting materials and to

facilitate drying. Dry the final product in a desiccator or under vacuum.
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Metal Complex Synthesis Workflow
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6. Cool and Filter
(Isolate Complex)

7. Wash and Dry
Final Product
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Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization of Metal Complexes
Characterizing the newly synthesized complexes is crucial to determine their structure,

stoichiometry, and properties.

FT-IR Spectroscopy: This is a key technique to confirm coordination.
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The broad O-H band of the free ligand's carboxylic acid disappears.

The C=O stretching frequency (around 1680 cm⁻¹) shifts to a lower frequency (typically

1600-1650 cm⁻¹) upon coordination.[1]

The N-H stretching frequency may also shift.

The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be assigned

to M-O and M-N stretching vibrations, providing direct evidence of coordination.[1]

Elemental Analysis (CHN): This technique determines the percentages of carbon, hydrogen,

and nitrogen in the complex, which helps in confirming the proposed metal-to-ligand

stoichiometry (e.g., 1:2).[7]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature. It is used to determine the thermal stability of the complexes and to

identify the presence and number of coordinated or lattice water molecules.[7][8]

UV-Visible Spectroscopy: The electronic spectrum of a complex provides information about

its electronic structure and geometry. The π → π* transitions of the ligand are often shifted

upon coordination.[8] For transition metal complexes, d-d transitions can sometimes be

observed, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral).

[1]

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the

number of unpaired electrons on the metal center. This information is critical for deducing the

metal's oxidation state and the coordination geometry of the complex.[1][8]

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for

determining the three-dimensional structure of a complex in the solid state. It provides

precise information on bond lengths, bond angles, coordination number, and overall

molecular geometry.[2][13]
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Characterization Workflow
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Caption: Standard workflow for characterizing metal complexes.

Part 4: Application Notes
Metal complexes derived from anthranilic acid and its N-aryl derivatives often exhibit enhanced

biological and chemical activities compared to the free ligands.[5]

A. Biological and Pharmacological Applications
The chelation of metal ions can increase the lipophilic nature of the ligand, facilitating its

transport across cell membranes and enhancing its biological efficacy.

Antimicrobial Agents: Many metal complexes of anthranilic acid derivatives show significant

antibacterial and antifungal activity.[1][2][12] For example, silver(I) complexes have

demonstrated broad-spectrum activity against clinically important bacteria and fungi.[8] The

metal ion itself can be toxic to microbes, or it can enhance the activity of the organic ligand.

Enzyme Inhibition: These complexes have been investigated as inhibitors of enzymes like α-

glucosidase, which is relevant for the management of diabetes.[6][8] Metal complexes

derived from anthranilic acid derivatives have been reported as a novel class of non-

competitive α-glucosidase inhibitors, with some silver(I) complexes showing inhibition at the

nanomolar scale.[6]
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Anti-inflammatory and Anticancer Activity: Anthranilic acid derivatives are the foundation for

non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their metal complexes are also explored

for anti-inflammatory and cytotoxic properties against cancer cell lines.[2][14] For instance,

certain cobalt and zinc complexes have shown cytotoxic effects on human lung and cervical

cancer cells.[2]

B. Catalytic Applications
The presence of a coordinatively unsaturated metal center allows these complexes to act as

catalysts in various organic transformations.

Reduction Reactions: Cobalt(II) and Copper(II) complexes of anthranilic acid have shown

high catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol, a reaction of

significant environmental importance.[7][8][9] This highlights their potential in treating

industrial wastewater.
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Application Area
Metal Ions
Investigated

Observed Activity References

Antibacterial
Ag(I), Cu(II), Co(II),

Ni(II), Zn(II)

Broad-spectrum

activity against Gram-

positive and Gram-

negative bacteria.

[1][8]

Antifungal Ag(I), Cu(II)

Activity against

pathogenic fungi like

Aspergillus niger and

Fusarium solani.

[1][8]

α-Glucosidase

Inhibitor
Ag(I)

Potent non-

competitive inhibition,

with IC₅₀ values in the

nanomolar range.

[6]

Anticancer Co(II), Zn(II)

Cytotoxic effects

against A549 (lung)

and HeLa (cervical)

cancer cells.

[2]

Catalysis Co(II), Cu(II)

High efficiency in the

catalytic reduction of

4-nitrophenol.

[7][9]

Conclusion
N-(3-Methylphenyl)anthranilic acid is a highly adaptable and valuable ligand in coordination

chemistry. Its straightforward synthesis and ability to form stable complexes with a wide range

of metals make it an attractive building block for creating new materials. The resulting metal

complexes possess a rich spectrum of potential applications, from potent biological agents that

can combat microbes and inhibit key enzymes to efficient catalysts for environmental

remediation. The protocols and data presented in this guide offer a solid foundation for

researchers and drug development professionals to explore the vast potential of this ligand

system in their respective fields. Further investigation into the structure-activity relationships of
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these complexes will undoubtedly pave the way for the design of next-generation catalysts and

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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